

Inter-Laboratory Validation of Sarafloxacin Analytical Standards: A Comparative Guide

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Compound of Interest

6-Fluoro-1-(4-fluorophenyl)-4-oxo
Compound Name:
7-(piperazin-1-yl)-1,4-dihydro-1,8naphthyridine-3-carboxylic acid

Cat. No.:
B1662714

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This guide provides a comparative analysis of analytical standards for the quantification of sarafloxacin, a fluoroquinolone antibiotic used in veterinary medicine. The data presented is compiled from various single-laboratory validation studies and is intended to assist researchers, scientists, and drug development professionals in selecting and implementing robust analytical methodologies. The guide summarizes key performance indicators of different analytical techniques, details experimental protocols, and visualizes the validation workflow.

Comparative Performance of Analytical Methods for Sarafloxacin

The following table summarizes the performance characteristics of various analytical methods used for the determination of sarafloxacin. This data is derived from multiple independent studies and provides a basis for comparing the sensitivity, accuracy, and precision of each technique.



| Analytic al Method | Matrix | Linearity (μg/mL or μg/kg) | Limit of Detectio n (LOD) | Limit of Quantita tion (LOQ) | Recover y (%) | Precisio n (RSD %) | Referen ce |
|--|--|----------------------------------|---------------------------------|---------------------------------------|--|--------------------------|---------------|
| HPLC- UV | Drug substanc e | 2 - 10 | 0.070 μg/mL | 0.213 μg/mL | 99.07 - 101.1 | < 2 | [1] |
| HPLC with Fluoresc ence Detection | Pig and Chicken Muscle | Not Specified | Not Specified | Not Specified | Sufficient for regulator y method | Not Specified | [2] |
| HPLC- UV | Sheep Plasma | 0.2 - 10 | Not Specified | 0.2 μg/mL | 90.3 - 118.0 | 0.00 - 0.88 | |
| Capillary Electroph oresis (CE) | Beef | 1 - 20 | 0.8 μg/mL | 1 μg/mL | 82.4 - 92.9 | < 6.0 | [3] |
| UPLC- MS/MS | Black- bone Silky Fowl Tissues | 2 - 200 (μg/kg) | 1.0 μg/kg | 5.0 μg/kg | 93.53 - 108.47 | < 9.28 | |
| GC- MS/MS | Poultry Meat and Pork | 0.8 - 80.0 (ng/mL) | 1.0 μg/kg | 2.0 μg/kg | 77.97 - 92.23 | < 7.45 | [4] |
| HPLC with Fluoresc ence Detection | Eggs | 1 - 100 (ng/g) | 0.2 ng/g | 1 ng/g | 87 - 102 | 2 - 26 | [5] |



Experimental Protocols

This section details the methodologies for some of the key experiments cited in the comparison table.

High-Performance Liquid Chromatography (HPLC-UV) for Sarafloxacin in Drug Substance

- Instrumentation: A standard HPLC system equipped with a UV-Visible detector.
- Chromatographic Conditions:
 - Column: Zorbax SB C18 (150 × 4.6 mm ID, 5 μm particle size).[6]
 - Mobile Phase: A mixture of 0.05 %v/v trifluoroacetic acid and acetonitrile in a ratio of 70:30
 (v/v).[6]
 - Flow Rate: 1.0 mL/min.[6]
 - Detection Wavelength: 237 nm.[6]
- Sample Preparation: The sample is dissolved in a mixture of acetonitrile and water (1:1 v/v).
 [7]
- Validation Parameters: The method was validated for accuracy, precision, linearity, ruggedness, robustness, Limit of Detection (LOD), and Limit of Quantitation (LOQ).[6]

Capillary Electrophoresis (CE) for Sarafloxacin in Beef

- Instrumentation: Capillary Electrophoresis system.
- Optimized Conditions:
 - Buffer System: H₃BO₃/Na₂B₄O₇ buffer (35 mmol/L, pH 8.8).[3]
 - Separation Voltage: 25 kV.[3]
 - Column Temperature: 22°C.[3]



- Sample Preparation: Solid-phase extraction (SPE) is utilized for sample cleanup and preconcentration.[3]
- Validation: The method's linearity, LOD, and recovery were determined.[3]

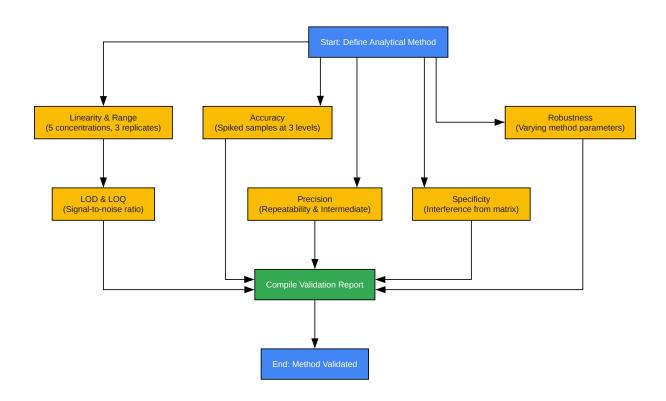
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Sarafloxacin in Tissues

- Instrumentation: A UPLC system coupled with a tandem mass spectrometer.
- Sample Preparation:
 - Homogenized tissue samples are extracted.
 - The extract is subjected to cleanup procedures.
- Validation: The method was validated for recovery, intraday precision, and interday precision.
 [8] The linear concentration range was determined to be from 2 μg/kg to 200 μg/kg in both muscle and liver tissues.

Visualizing the Validation Workflow

The following diagrams illustrate the typical workflows for analytical method validation.

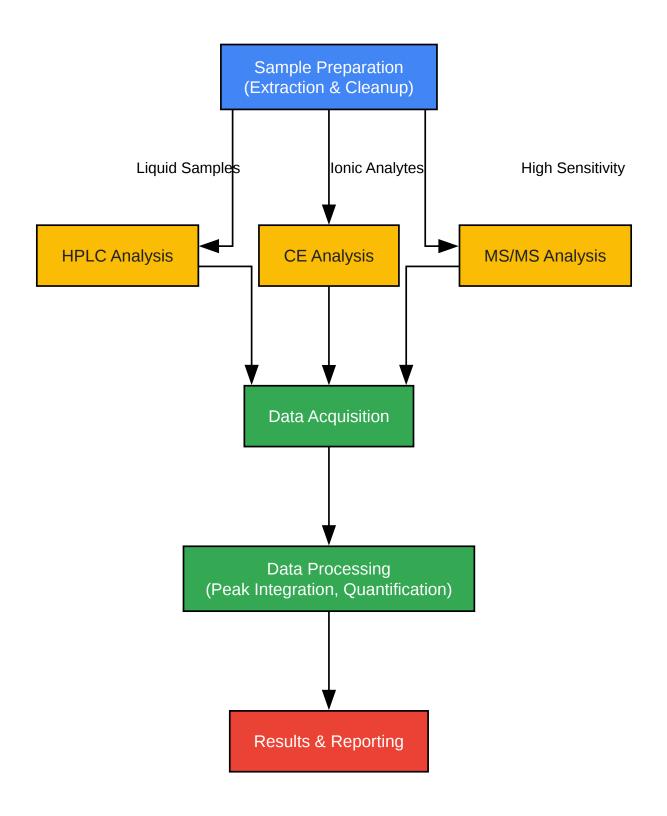




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General Analytical Method Validation Workflow





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Experimental Workflow for Sarafloxacin Analysis



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